Cas no 1609581-67-0 (7-Bromobenzo[d][1,3]dioxol-4-ol)

7-Bromobenzo[d][1,3]dioxol-4-ol is a brominated derivative of benzo[d][1,3]dioxol-4-ol, featuring a hydroxyl group at the 4-position and a bromine substituent at the 7-position of the benzodioxole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its distinct substitution pattern enables selective functionalization, making it valuable for constructing complex heterocyclic frameworks. The presence of both electron-donating (hydroxyl) and electron-withdrawing (bromine) groups enhances its reactivity in cross-coupling and nucleophilic substitution reactions. High purity and well-defined structure ensure consistent performance in research and industrial applications.
7-Bromobenzo[d][1,3]dioxol-4-ol structure
1609581-67-0 structure
Product name:7-Bromobenzo[d][1,3]dioxol-4-ol
CAS No:1609581-67-0
MF:C7H5BrO3
MW:217.016801595688
MDL:MFCD28648376
CID:4702366

7-Bromobenzo[d][1,3]dioxol-4-ol Chemical and Physical Properties

Names and Identifiers

    • 7-bromo-1,3-benzodioxol-4-ol
    • 7-Bromobenzo[d][1,3]dioxol-4-ol
    • MDL: MFCD28648376
    • Inchi: 1S/C7H5BrO3/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2,9H,3H2
    • InChI Key: RXDSSESDOZNJIS-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2=C1OCO2)O

Computed Properties

  • Exact Mass: 215.94221 g/mol
  • Monoisotopic Mass: 215.94221 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7
  • Molecular Weight: 217.02
  • XLogP3: 2.1

7-Bromobenzo[d][1,3]dioxol-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB542559-250mg
7-Bromobenzo[d][1,3]dioxol-4-ol; .
1609581-67-0
250mg
€610.10 2024-08-02
abcr
AB542559-250 mg
7-Bromobenzo[d][1,3]dioxol-4-ol; .
1609581-67-0
250MG
€603.10 2022-08-31
1PlusChem
1P01XHLW-100mg
7-Bromobenzo[d][1,3]dioxol-4-ol
1609581-67-0 95%
100mg
$231.00 2024-06-20
Ambeed
A129016-1g
7-Bromobenzo[d][1,3]dioxol-4-ol
1609581-67-0 97%
1g
$1636.0 2024-04-23
1PlusChem
1P01XHLW-250mg
7-Bromobenzo[d][1,3]dioxol-4-ol
1609581-67-0 95%
250mg
$438.00 2024-06-20
1PlusChem
1P01XHLW-1g
7-Bromobenzo[d][1,3]dioxol-4-ol
1609581-67-0 95%
1g
$1040.00 2024-06-20
abcr
AB542559-100mg
7-Bromobenzo[d][1,3]dioxol-4-ol; .
1609581-67-0
100mg
€332.30 2024-08-02
abcr
AB542559-1g
7-Bromobenzo[d][1,3]dioxol-4-ol; .
1609581-67-0
1g
€1440.90 2024-08-02

Additional information on 7-Bromobenzo[d][1,3]dioxol-4-ol

Comprehensive Overview of 7-Bromobenzo[d][1,3]dioxol-4-ol (CAS No. 1609581-67-0): Properties, Applications, and Industry Insights

7-Bromobenzo[d][1,3]dioxol-4-ol (CAS No. 1609581-67-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a benzodioxole core with a bromine substituent and a hydroxyl group, making it a versatile intermediate for synthesizing complex molecules. Researchers often search for "7-Bromobenzo[d][1,3]dioxol-4-ol synthesis" or "CAS 1609581-67-0 applications," reflecting its growing relevance in drug discovery and material science.

One of the key reasons for the interest in 7-Bromobenzo[d][1,3]dioxol-4-ol is its role as a building block in medicinal chemistry. The compound's benzodioxole moiety is frequently found in bioactive molecules, including antioxidants and anti-inflammatory agents. Recent studies highlight its potential in designing selective enzyme inhibitors, a hot topic in the context of personalized medicine. Searches like "benzodioxole derivatives in drug design" or "brominated aromatic compounds uses" underscore its importance in modern therapeutics.

From a synthetic perspective, CAS No. 1609581-67-0 offers advantages due to its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These methods are pivotal for creating biaryl structures, which are prevalent in FDA-approved drugs. Industry professionals frequently inquire about "optimizing 7-Bromobenzo[d][1,3]dioxol-4-ol reactions" or "scaling up brominated intermediates," indicating its practical utility in large-scale production.

Environmental and regulatory considerations also play a role in discussions around 7-Bromobenzo[d][1,3]dioxol-4-ol. With increasing focus on green chemistry, researchers explore solvent-free or catalytic methods to handle brominated compounds sustainably. Queries like "eco-friendly bromination techniques" align with global trends toward reducing hazardous waste. Additionally, the compound's stability under various pH conditions makes it a candidate for advanced material coatings, another area of high interest in industrial applications.

In summary, 7-Bromobenzo[d][1,3]dioxol-4-ol (CAS No. 1609581-67-0) bridges multiple disciplines, from pharmaceuticals to sustainable chemistry. Its adaptability to diverse synthetic pathways and alignment with current research trends—such as "high-value chemical intermediates" or "structure-activity relationship studies"—ensures its continued prominence in scientific literature and industrial workflows.

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Amadis Chemical Company Limited
(CAS:1609581-67-0)7-Bromobenzo[d][1,3]dioxol-4-ol
A979116
Purity:99%
Quantity:1g
Price ($):1472.0